2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring and a fluorinated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the piperidine ring and the fluorinated pyridine moiety. Key steps may include:
Formation of Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Attachment of Fluorinated Pyridine Moiety: The final step involves the coupling of the fluorinated pyridine moiety to the piperidine-benzoxazole intermediate, which can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorinated pyridine moiety, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, palladium catalysts, solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or cancer.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or a precursor in the synthesis of complex drug molecules.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole
- 2-[1-(3-Methylpyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole
- 2-[1-(3-Chloropyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole
Uniqueness
2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole is unique due to the presence of both a fluorinated pyridine moiety and a benzoxazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-fluoro-5-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-9-14(20)17(21-10-12)19(24)23-8-4-5-13(11-23)18-22-15-6-2-3-7-16(15)25-18/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLAOLSKEVBDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4O3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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